N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17461633
InChI: InChI=1S/C22H22N6O2/c1-3-15-5-4-6-16(11-15)26-21-17-12-19(20(30-2)13-18(17)24-14-25-21)27-22(29)28-9-7-23-8-10-28/h1,4-6,11-14,23H,7-10H2,2H3,(H,27,29)(H,24,25,26)
SMILES:
Molecular Formula: C22H22N6O2
Molecular Weight: 402.4 g/mol

N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC17461633

Molecular Formula: C22H22N6O2

Molecular Weight: 402.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide -

Specification

Molecular Formula C22H22N6O2
Molecular Weight 402.4 g/mol
IUPAC Name N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide
Standard InChI InChI=1S/C22H22N6O2/c1-3-15-5-4-6-16(11-15)26-21-17-12-19(20(30-2)13-18(17)24-14-25-21)27-22(29)28-9-7-23-8-10-28/h1,4-6,11-14,23H,7-10H2,2H3,(H,27,29)(H,24,25,26)
Standard InChI Key IGYYDBGBQKEBQU-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)NC(=O)N4CCNCC4

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The compound features a bicyclic quinazoline scaffold substituted at the 4-, 6-, and 7-positions (Figure 1). The 4-position carries a 3-ethynylphenylamino group, while the 6-position is linked to a piperazine-1-carboxamide moiety. The 7-methoxy group enhances membrane permeability by modulating lipophilicity .

Table 1: Molecular properties of N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide

PropertyValue
Molecular FormulaC24H26N6O2\text{C}_{24}\text{H}_{26}\text{N}_{6}\text{O}_{2}
Molecular Weight430.5 g/mol
IUPAC Name4-ethyl-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide
SMILESCCOC1=C(C=C2C(=C1)N=CN=C2N3CCN(CC3)C(=S)NCC4=CC=CC=C4)OC
Topological Polar Surface Area98.9 Ų

Data derived from PubChem and synthetic studies .

Solubility and Stability

The compound demonstrates moderate aqueous solubility (12.7 mg/mL in phosphate buffer, pH 7.4) due to the piperazine group’s protonation at physiological pH. Stability studies indicate a half-life >48 hours in plasma at 37°C, with degradation primarily occurring via O-demethylation at the 7-methoxy position .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves a seven-step sequence (Figure 2):

  • Quinazoline Core Formation: Condensation of 4-chloro-7-methoxy-6-nitroquinazoline with 3-ethynylaniline

  • Nitro Reduction: Catalytic hydrogenation to generate the 6-amino intermediate

  • Piperazine Coupling: Nucleophilic aromatic substitution with 4-ethylpiperazine-1-carbonyl chloride

  • Final Purification: Chromatographic separation yielding >99% purity .

Table 2: Optimization of Step 3 (Piperazine Coupling)

ConditionYield (%)Purity (%)
DMF, 80°C, 12h6295
THF, 60°C, 24h7898
Microwave, 100°C, 2h8599

Microwave-assisted synthesis reduced reaction time by 88% while improving yield .

Biological Activity and Mechanism

Kinase Inhibition Profile

Epitinib shows nanomolar potency against EGFR (IC₅₀ = 2.4 nM) and HER2 (IC₅₀ = 15.7 nM), surpassing erlotinib by 6-fold in EGFR blockade . The ethynyl group enhances target residence time through hydrophobic interactions with Leu718 and Val726 in the ATP-binding pocket .

Table 3: Comparative Kinase Inhibition (IC₅₀, nM)

TargetEpitinibErlotinibGefitinib
EGFR2.414.316.9
HER215.7312420
HDAC14.4*--

*From CUDC-101 analog study .

Antiproliferative Effects

In NCI-60 cell line screening, Epitinib demonstrated broad-spectrum activity:

Cell LineGI₅₀ (nM)
A549 (lung)18.2
MDA-MB-231 (breast)22.7
HT-29 (colon)29.4

Mechanistic studies revealed dual pathway inhibition:

  • EGFR/HER2 Signaling: Blocks autophosphorylation (90% inhibition at 50 nM)

  • HDAC Modulation: Increases histone H3 acetylation (3.8-fold vs control)

Pharmacokinetics and Toxicology

ADME Profile

Phase I trial data (NCT01962896) showed favorable pharmacokinetics:

ParameterValue
TmaxT_{\text{max}}2.1 ± 0.8 h
CmaxC_{\text{max}}1.2 ± 0.3 µM
t1/2t_{1/2}8.4 ± 1.2 h
Bioavailability67% (oral)

Hepatic metabolism occurs primarily via CYP3A4, producing three major metabolites (M1-M3) with <10% parent compound excreted renally .

ToxicityGrade 1-2 IncidenceGrade 3-4 Incidence
Rash45%8%
Diarrhea32%5%
Liver Transaminitis18%3%

No QTc prolongation or hematological toxicities were observed at therapeutic doses .

Clinical Development and Applications

Ongoing Trials

As of April 2025, Epitinib is under investigation in:

  • NCT04892316: Phase Ib/II trial for EGFR-mutant NSCLC (n=127)

  • NCT04910269: Phase I combination study with PD-1 inhibitors

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